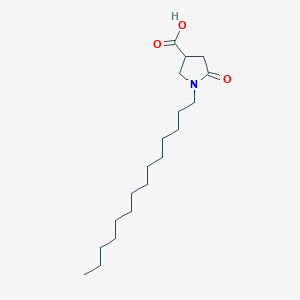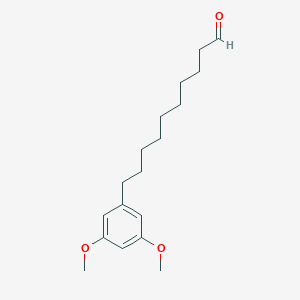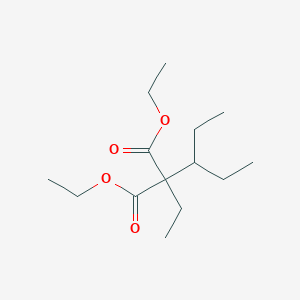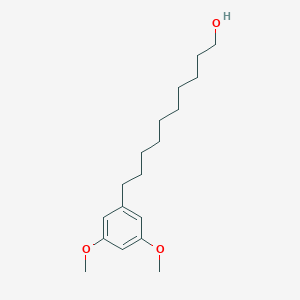![molecular formula C10H14I2N2O2S B156002 4-[Bis(2-iodoethyl)amino]benzenesulfonamide CAS No. 1669-83-6](/img/structure/B156002.png)
4-[Bis(2-iodoethyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-iodoethyl)amino]benzenesulfonamide, also known as BIAS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. BIAS belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BIAS has been found to possess unique properties that make it a promising candidate for various applications in biomedical research.
Mechanism Of Action
The mechanism of action of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical And Physiological Effects
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to have several biochemical and physiological effects on cancer cells. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide induces the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to induce the formation of reactive oxygen species (ROS), which can cause DNA damage and cell death. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its potent antitumor activity against various cancer cell lines. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to have a good safety profile, with no significant toxicity observed in animal models. However, one of the limitations of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide. One potential direction is the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide with other chemotherapeutic agents. Additionally, the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide analogues with improved pharmacokinetic properties and antitumor activity is another potential direction for future research.
Conclusion
In conclusion, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is a promising compound that has significant potential in various fields of biomedical research. Its potent antitumor activity, combined with its good safety profile, makes it an attractive candidate for the development of cancer therapeutics. Further research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide and its analogues can lead to the development of effective cancer treatments with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide involves the reaction between 4-aminobenzenesulfonamide and 2-iodoethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been optimized to yield a high purity product with a good yield, making it suitable for various applications.
Scientific Research Applications
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising applications of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is in the development of cancer therapeutics. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to inhibit the growth of tumor xenografts in animal models.
properties
CAS RN |
1669-83-6 |
|---|---|
Product Name |
4-[Bis(2-iodoethyl)amino]benzenesulfonamide |
Molecular Formula |
C10H14I2N2O2S |
Molecular Weight |
480.11 g/mol |
IUPAC Name |
4-[bis(2-iodoethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14I2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
InChI Key |
ZHSBSFPDRPSVCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
Other CAS RN |
1669-83-6 |
synonyms |
4-[Bis(2-iodoethyl)amino]benzene-1-sulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



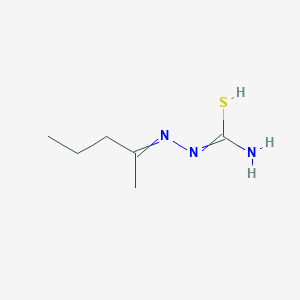

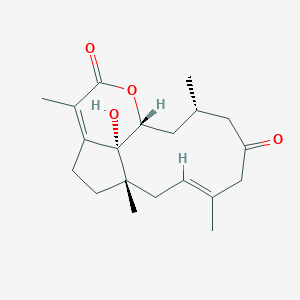
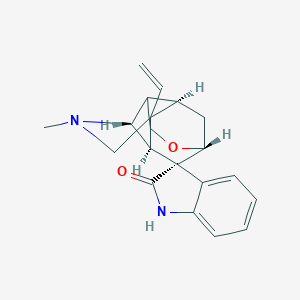
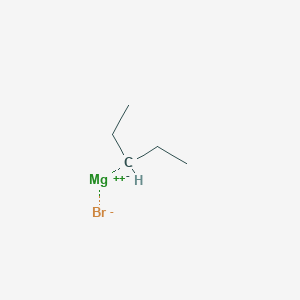
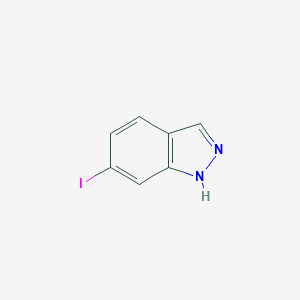
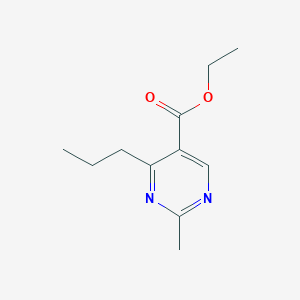
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
